N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide
Description
N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide (referred to as C1632 or Lin28-1632) is a small-molecule inhibitor of LIN28, a RNA-binding protein implicated in cancer stem cell (CSC) maintenance and immune evasion . Its structure comprises:
- A triazolo[4,3-b]pyridazine core with a methyl group at position 2.
- A naphthalen-1-yl acetamide moiety linked to a phenyl ring at position 6 of the heterocycle.
Mechanism of Action:
C1632 disrupts the interaction between LIN28 and the let-7 microRNA family, restoring let-7-mediated differentiation of CSCs and reducing tumorsphere formation . Additionally, it downregulates PD-L1, an immune checkpoint protein, demonstrating dual antitumor activity .
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-16-26-27-23-13-12-22(28-29(16)23)19-9-5-10-20(14-19)25-24(30)15-18-8-4-7-17-6-2-3-11-21(17)18/h2-14H,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUQENRHMQVMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide, also known as N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS Number: 108825-65-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and therapeutic potential.
- IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Molecular Formula : C₁₅H₁₅N₅O
- Molecular Weight : 281.319 g/mol
- Melting Point : 200–201 °C
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole derivatives. The specific compound has been evaluated for its potential anti-cancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have shown that related triazole compounds demonstrate cytotoxicity against breast cancer cell lines (e.g., MCF-7). For example, analogs of triazoles exhibited IC50 values ranging from 0.39 to 3.16 μM against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 4b | MCF-7 | 3.16 |
| Compound 4c | MCF-7 | 2.74 |
| Compound 6a | MCF-7 | 0.39 |
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties:
- Mechanism of Action : These compounds may inhibit fungal and bacterial growth through interference with nucleic acid synthesis or enzyme inhibition.
Mechanistic Studies
Docking studies and molecular interaction analyses have been conducted to elucidate the binding affinities of this compound to target proteins involved in cancer proliferation and microbial resistance mechanisms.
Case Studies
-
Case Study on Anticancer Effects :
- A study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
- Case Study on Antimicrobial Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
- Substituent Effects: Naphthalen-1-yl in C1632 enhances aromatic stacking interactions with LIN28, critical for target engagement . Nitro (6b) and chloro (6m) groups in analogs improve electrophilicity but may reduce metabolic stability.
Pharmacological and Functional Comparisons
LIN28-Targeting Compounds:
C1632 is distinct in its validated LIN28 inhibition and dual antitumor effects:
- Differentiation Induction : Rescues let-7 function, promoting CSC differentiation .
- Immune Modulation : Downregulates PD-L1, sensitizing tumors to immune attack .
In contrast, compounds like 6a-m and 7a-m () lack reported LIN28 activity, suggesting their utility lies in other pathways or as intermediates.
Multifunctional Antitumor Potential:
C1632’s ability to simultaneously target CSCs and immune checkpoints is unique among analogs. For example, C4019 () targets sulfamoyl pathways but lacks LIN28 specificity, while C1243 () is a chromeno-pyrazole derivative with unrelated mechanisms.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
